Home > Products > Screening Compounds P34438 > CPI-169 S-enantiomer
CPI-169 S-enantiomer -

CPI-169 S-enantiomer

Catalog Number: EVT-256204
CAS Number:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CPI-169 S-enantiomer is classified as an indole-based chemical probe. It is synthesized through various methods that emphasize chirality, highlighting its S-enantiomer form, which exhibits distinct biological activity compared to its R-enantiomer. The compound is utilized in research settings to explore epigenetic regulation and therapeutic interventions in oncological contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-169 S-enantiomer typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-methyl indole derivatives, which serve as the foundational scaffold.
  2. Chiral Resolution: Chiral resolution techniques are employed to isolate the desired S-enantiomer from racemic mixtures. This may involve using chiral catalysts or resolving agents such as (+)-dehydroabietylamine .
  3. Functionalization: Subsequent functionalization steps introduce various substituents onto the indole core, enhancing its selectivity and potency against EZH2.
  4. Purification: The final product undergoes purification processes, such as chromatography, to ensure high purity and enantiomeric excess .

These methods emphasize the importance of chirality in determining the biological activity of CPI-169.

Molecular Structure Analysis

Structure and Data

CPI-169 S-enantiomer possesses a complex molecular structure characterized by:

  • Core Structure: A 2-methyl indole backbone.
  • Substituents: Alkyl groups attached to the nitrogen atom of the indole ring, which influence its binding affinity and selectivity for EZH2.
  • Stereochemistry: The specific configuration at the chiral center is crucial for its biological activity.

The molecular formula for CPI-169 S-enantiomer can be represented as C15_{15}H16_{16}N2_{2}, with a molecular weight of approximately 240.30 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

CPI-169 S-enantiomer participates in several chemical reactions:

  1. Binding Reactions: The primary reaction involves binding to EZH2, inhibiting its methyltransferase activity. This interaction alters gene expression profiles associated with cancer progression.
  2. Metabolic Transformations: In vivo studies indicate that CPI-169 undergoes metabolic transformations that can affect its pharmacokinetics and efficacy .
  3. Degradation Pathways: Understanding the degradation pathways of CPI-169 is essential for optimizing dosing regimens and minimizing off-target effects.

These reactions highlight the compound's role as a potent inhibitor within biological systems.

Mechanism of Action

Process and Data

CPI-169 S-enantiomer exerts its effects through a well-defined mechanism:

  1. Inhibition of EZH2: By binding to the active site of EZH2, CPI-169 prevents the addition of methyl groups to histone H3 at lysine 27 (H3K27), a modification associated with transcriptional repression.
  2. Alteration of Gene Expression: This inhibition leads to reactivation of tumor suppressor genes that are silenced in various cancers, promoting apoptosis in malignant cells.
  3. Impact on Cellular Pathways: The compound's action influences several signaling pathways involved in cell proliferation and survival, making it a candidate for targeted cancer therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-169 S-enantiomer exhibits several notable physical and chemical properties:

These properties are critical for formulation development and application in biological assays.

Applications

Scientific Uses

CPI-169 S-enantiomer is primarily utilized in scientific research focused on:

  1. Cancer Therapeutics: Investigating its potential as a treatment for cancers harboring EZH2 mutations or overexpression.
  2. Epigenetic Studies: Exploring mechanisms of gene regulation through histone modification pathways.
  3. Chemical Probes: Serving as a tool compound for studying protein interactions and cellular responses related to epigenetic modifications .

The ongoing research into CPI-169 underscores its significance in advancing therapeutic strategies against cancer through targeted epigenetic modulation.

Mechanistic Pharmacology of CPI-169 S-Enantiomer in Epigenetic Regulation

Role of CPI-169 S-Enantiomer in Polycomb Repressive Complex 2 (PRC2) Inhibition

CPI-169 S-enantiomer functions as a highly potent and selective allosteric inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2). PRC2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional silencing of tumor suppressor genes and differentiation regulators in malignancies. By binding directly to the EZH2 SET domain, CPI-169 S-enantiomer disrupts the methyltransferase activity of PRC2, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone substrates. This inhibition is particularly significant in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, where gain-of-function EZH2 mutations (e.g., Y641N) drive aberrant H3K27me3 deposition and oncogenic programming [1] [4] [9].

Structural Basis of EZH2 Selectivity: Binding Kinetics and Competitive Inhibition

The exceptional potency of CPI-169 S-enantiomer stems from its stereospecific interactions within the EZH2 active site. Biochemical analyses reveal that the compound exhibits competitive inhibition with respect to SAM, with dissociation constants (Kd) in the sub-nanomolar range. The molecular structure features critical elements for target engagement:

  • A 2-methyl indole core that occupies the substrate peptide binding pocket, forming hydrogen bonds with EZH2 residues
  • An ethylsulfonylpiperidine moiety that extends into the SAM-binding cleft, sterically hindering cofactor access
  • A hydroxypyridinone group that coordinates a water network near the catalytic site

Table 1: Biochemical Potency of CPI-169 S-Enantiomer Against EZH2 Isoforms

TargetIC₅₀ (nM)Inhibition Type
EZH2 (Wild-Type)0.24SAM-Competitive
EZH2 (Y641N Mutant)0.51SAM-Competitive
EZH16.1SAM-Competitive

This structural configuration confers ~25-fold selectivity for EZH2 over the closely related EZH1 methyltransferase, despite 96% sequence homology in the catalytic domain. Kinetic studies demonstrate slow dissociation kinetics (t₁/₂ > 60 min), indicating formation of a stable enzyme-inhibitor complex that sustains epigenetic modulation between dosing intervals [1] [5] [10].

Cellular Dynamics of H3K27me3 Modulation and Transcriptional Reactivation

In DLBCL cell lines (e.g., KARPAS-422 with EZH2 Y641N mutation), CPI-169 S-enantiomer reduces global H3K27me3 levels with an EC₅₀ of 70 nM, confirming efficient cellular penetration and target engagement. Maximal suppression (>90%) occurs within 72 hours of continuous exposure, coinciding with reactivation of PRC2-silenced genes. RNA-seq analyses reveal:

  • Upregulation of tumor suppressors: CDKN1A (p21), CDKN2A (p16), and BLIMP1 (PRDM1)
  • Downregulation of oncogenic pathways: B-cell receptor signaling and E2F-mediated proliferation
  • Morphological differentiation: Transition toward mature B-cell phenotypes in lymphoma models

Table 2: Cellular Pharmacodynamics of CPI-169 S-Enantiomer

Cell Line (Mutation)H3K27me3 EC₅₀ (nM)Anti-Proliferative GI₅₀ (μM)Key Reactivated Genes
KARPAS-422 (Y641N)700.15CDKN1A, PRDM1, IRF4
WSU-DLCL2 (Wild-Type)2101.8CDKN2A, CDKN2B, NOXA
OCI-LY19 (A677G)850.29TP53, PUMA, BIK

Notably, the relationship between H3K27me3 suppression and growth inhibition is nonlinear; maximal antiproliferative effects require near-complete (>80%) depletion of H3K27me3, suggesting a threshold effect for biological response. Transcriptional reprogramming precedes apoptosis by 24-48 hours, indicating epigenetic priming is required for cell death execution [1] [4] [9].

Enantiomeric Specificity: Comparative Target Engagement and Off-Target Profiling

The chirality of CPI-169 significantly influences its pharmacological profile. The S-enantiomer demonstrates superior target selectivity and potency compared to its R-counterpart:

Table 3: Enantiomer Comparison of CPI-169

Pharmacological ParameterS-EnantiomerR-Enantiomer
EZH2 WT IC₅₀0.24 nM12.8 nM
Cellular H3K27me3 EC₅₀70 nM520 nM
Selectivity Ratio (EZH2:EZH1)25:13:1
Off-target hits (>1μM)None detectedGABAB1, PKCθ

The R-enantiomer exhibits reduced potency due to suboptimal positioning of its ethylsulfonyl group within the SAM pocket, decreasing residence time by 8-fold. Broad profiling against 468 kinases, GPCRs, and ion channels at 1μM confirms the S-enantiomer's clean off-target profile, while the R-form shows activity against GABAB receptors (IC₅₀ 1.2μM) and protein kinase C theta (IC₅₀ 0.7μM). Molecular dynamics simulations reveal the S-configuration permits a 2.9Å hydrogen bond between the indole carbonyl and EZH2's W624, a interaction geometrically disfavored in the R-form. This enantioselectivity underscores the precision required for effective epigenetic drug design and explains the S-enantiomer's superior therapeutic index in preclinical models [1] [5] [8].

List of Compounds Mentioned:

  • CPI-169 S-enantiomer
  • CPI-169 R-enantiomer
  • S-adenosylmethionine (SAM)
  • Histone H3 (tri-methyl K27)
  • EZH2 (Wild-Type and Y641N Mutant)
  • EZH1
  • Polycomb Repressive Complex 2 (PRC2)

Properties

Product Name

CPI-169 S-enantiomer

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Synonyms

(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.